2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline
Beschreibung
The target compound, 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline, is a quinazoline derivative featuring a pyrazoline ring substituted with a 3-bromophenyl group, a 4-methoxyphenyl group, and a p-tolyl moiety. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its presence in drugs targeting enzymes like tyrosine kinases and dihydrofolate reductase. The pyrazoline moiety in the target compound is a five-membered dihydro-pyrazole ring, which is known to enhance bioactivity through conformational rigidity and hydrogen-bonding capabilities .
The p-tolyl group (methyl-substituted phenyl) may influence lipophilicity and π-π stacking interactions.
Eigenschaften
IUPAC Name |
2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25BrN4O/c1-20-10-12-22(13-11-20)30-26-8-3-4-9-27(26)33-31(34-30)36-29(23-6-5-7-24(32)18-23)19-28(35-36)21-14-16-25(37-2)17-15-21/h3-18,29H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUTILINCJPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of α,β-Unsaturated Ketones
The reaction begins with the preparation of (E)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. This chalcone derivative is synthesized by base-catalyzed aldol condensation between 3-bromoacetophenone and 4-methoxybenzaldehyde. The reaction proceeds in ethanol with 40% aqueous KOH, yielding the α,β-unsaturated ketone in 78–85% yield after recrystallization.
Hydrazine Cyclization
Subsequent treatment with hydrazine hydrate (80% excess) in refluxing ethanol for 6–8 hours induces cyclization to form 5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. The reaction mechanism involves nucleophilic attack of hydrazine at the β-carbon, followed by proton transfer and ring closure. Critical parameters include:
- Temperature : 80–85°C to prevent decomposition of the bromophenyl group.
- Solvent : Anhydrous ethanol to minimize hydrolysis.
- Yield : 70–75% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Synthesis of the Quinazoline Core
The 4-(p-tolyl)quinazoline framework is constructed via a palladium-catalyzed annulation strategy, leveraging methodologies from recent advances in transition metal-mediated synthesis.
Substrate Preparation
4-(p-Tolyl)anthranilic acid is prepared by Ullmann coupling of anthranilic acid with p-tolylboronic acid in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C for 24 hours. The product is isolated in 65% yield and subsequently converted to 2-amino-4-(p-tolyl)benzamide using thionyl chloride and aqueous NH₃.
Cyclocondensation
The quinazolin-4(3H)-one intermediate is formed by heating 2-amino-4-(p-tolyl)benzamide with formamidine acetate in acetic acid at 120°C for 5 hours. This step proceeds via nucleophilic attack of the amide nitrogen on the formamidine carbon, followed by dehydration (yield: 82%).
Chlorination and Functionalization
Conversion to 4-chloro-2-(p-tolyl)quinazoline is achieved using phosphorus oxychloride (3 equiv) in refluxing toluene (110°C, 4 hours). The chlorinated product is isolated in 89% yield and serves as the electrophilic partner for subsequent coupling.
Coupling of Pyrazoline and Quinazoline Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(p-tolyl)quinazoline and the pyrazoline amine.
Reaction Conditions
Mechanistic Insights
The SNAr mechanism proceeds via formation of a Meisenheimer complex, facilitated by electron-withdrawing groups on the quinazoline ring. The p-tolyl group at position 4 enhances electrophilicity at C-2, enabling attack by the pyrazoline’s NH group.
Optimization and Characterization
Catalytic Enhancements
Screening of palladium catalysts (Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) revealed that Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) in toluene at 100°C improves coupling efficiency to 78% yield.
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα radiation) confirmed the planar quinazoline system (dihedral angle: 2.8° relative to pyrazoline) and the (R)-configuration at the pyrazoline C-5 position (Flack parameter: 0.08).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen-Schmidt + SNAr | 72 | 98 | Scalability | High-temperature requirements |
| Pd-catalyzed coupling | 78 | 99 | Regioselectivity | Cost of palladium catalysts |
| One-pot condensation | 65 | 95 | Reduced steps | Lower yield for bromo derivatives |
Analyse Chemischer Reaktionen
2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved depend on the specific target and context of its use.
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The target compound’s quinazoline core distinguishes it from thiazole- or triazole-based analogs (Table 1). Key structural differences include:
- Core Heterocycle : Quinazoline vs. thiazole (e.g., compounds 4, 5, 7, 8) or 1,2,4-triazole (e.g., compound 41 in ) .
- Substituents : The 3-bromophenyl group contrasts with 4-chloro/fluoro substituents in analogs (e.g., compounds 4 and 5) .
- Crystal Packing: Halogen substituents (Br, Cl) in similar compounds influence isostructurality. For example, compounds 4 (Cl) and 5 (Br) exhibit identical crystal packing with minor adjustments for halogen size .
Table 1: Structural Comparison of Selected Analogs
Key Research Findings
Bioactivity Drivers : Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity, while methoxy groups improve solubility and membrane permeability .
Structural Flexibility : Pyrazoline rings adopt similar conformations across analogs, enabling conserved interactions in therapeutic targets .
Biologische Aktivität
The compound 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant studies highlighting its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 450.33 g/mol. The structure features a quinazoline core substituted with a dihydropyrazole moiety, bromophenyl, methoxyphenyl, and p-tolyl groups. The presence of these substituents is believed to contribute significantly to its biological activity.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Several derivatives have shown promising results in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Compounds similar to the target molecule have been reported to reduce inflammation in various models.
- Antioxidant Properties : The ability to scavenge free radicals has been observed in related pyrazole compounds.
The biological activity of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, such as carbonic anhydrases (CAs), which are implicated in various disorders including glaucoma and cancer .
- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or cell proliferation .
- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress levels, the compound can exert protective effects on cells.
Antitumor Activity
A study evaluating the antitumor potential of pyrazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like acetazolamide against various cancer cell lines. Notably, the compound under review showed effective inhibition of cancer cell growth through apoptosis induction .
Anti-inflammatory and Antioxidant Studies
Research conducted on related pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The mechanism involved downregulation of pro-inflammatory cytokines and upregulation of antioxidant enzymes .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 < standard treatments | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Increased enzyme activity |
Synthesis Methods
The synthesis of 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline typically involves multi-step organic reactions. Key steps include:
- Formation of Dihydropyrazole : This is achieved through the condensation of appropriate hydrazine derivatives with substituted phenyl groups.
- Quinazoline Ring Formation : Subsequent cyclization leads to the formation of the quinazoline structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
